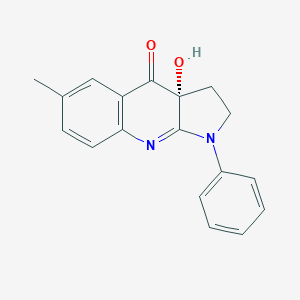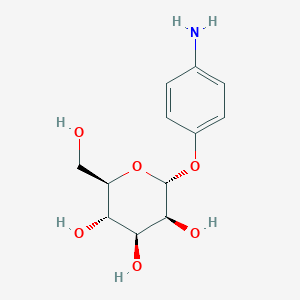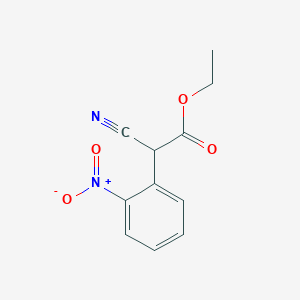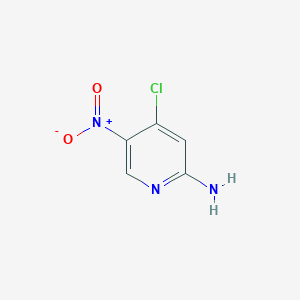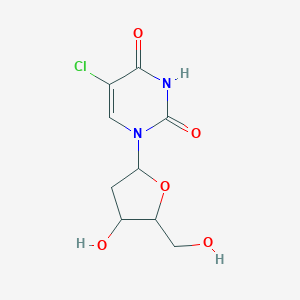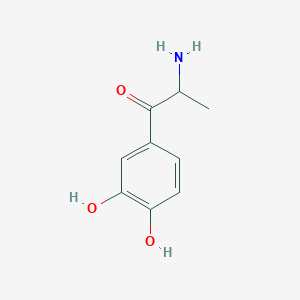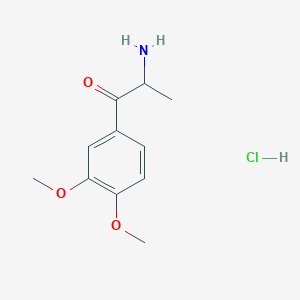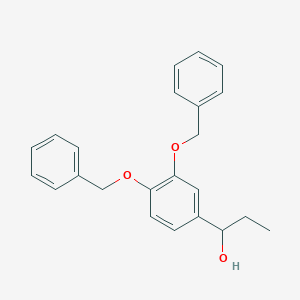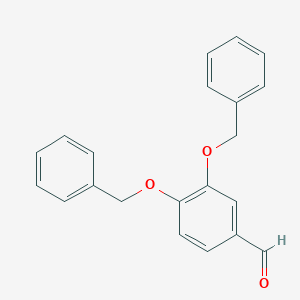
Bis(4-chlorophenyl) disulfide
Overview
Description
Synthesis Analysis
Bis(4-chlorophenyl) disulfide and related compounds can be synthesized through several methods. Electrosynthesis from dialkylamines and carbon disulfide under constant voltage is a direct preparation method for Bis(dialkylthiocarbamoyl) disulfides, showcasing the diverse synthetic routes available for such compounds (Torii, Tanaka, & Misima, 1978). Additionally, the polycondensation of Bis(4-mercaptophenyl) sulfide with Bis(4-chloro-3-nitrophenyl) sulfone in various solvents is another synthetic pathway, highlighting the versatility in forming polysulfide materials (Kimura, Sato, Kameyama, & Nishikubo, 2000).
Molecular Structure Analysis
The crystal structure of Bis(2-chlorophenyl) disulfide, a closely related compound, has been determined, revealing monoclinic crystals with synclinal chlorophenyl rings. This structure analysis provides insight into the spatial arrangement of chlorophenyl groups in such disulfides (Mak, Yip, Chan, Smith, & Kennard, 1989).
Chemical Reactions and Properties
The reactivity of Bis(4-chlorophenyl) disulfide with other chemicals has been explored in various studies. For example, novel polysulfur bridged metacyclophanes were synthesized from reactions involving bis-(2,4-dimethoxyphenyl) sulphide and disulphur dichloride, indicating the potential for carbon-sulfur bond cleavage by electrophilic agents (Bottino & Pappalardo, 1981).
Physical Properties Analysis
The study of Bis(4-chlorophenyl) sulfone, structurally similar to Bis(4-chlorophenyl) disulfide, reveals peculiar structural and dynamical features, such as weak temperature dependence of diffuse scattering, highlighting the importance of Van der Waals forces and dipolar moment interactions in determining the physical properties of these compounds (Ollivier, Etrillard, Sougoti, Toudic, Ecolivet, & Bourges, 1996).
Chemical Properties Analysis
The chemical properties of Bis(4-chlorophenyl) disulfide and related compounds are influenced by their molecular structure and synthesis pathways. The electrosynthesis method, for instance, not only offers a direct route for their preparation but also affects the resultant compound's reactivity and potential applications in energy storage materials (Wang, Si, Guo, & Fu, 2021).
Scientific Research Applications
Arylthiolation Synthesis : Disulfide radical cations generated from the oxidation of diaryl disulfides like Bis(4-chlorophenyl) disulfide can selectively lead to aromatic arylthiolation, offering high yields. This process has potential applications in the synthesis of pharmaceuticals and nutraceuticals (Takeuchi & Suga, 2000).
Incommensurate Phase Study : The incommensurate phase of bis(4-chlorophenyl)sulfone, a related compound, remains incommensurate at low temperatures, indicating potential structural stability in related solids (Etrillard et al., 1993).
Photo-Oxidative Polymerization : The photo-oxidative polymerization of bis(3,5-dimethylphenyl) disulfide, a similar compound, at room temperature results in non-contaminated poly(thioarylene) synthesis without metal salt contamination, which can be a beneficial process in various chemical syntheses (Yamamoto, Oyaizu, & Tsuchida, 1993).
Crystal Structure Analysis : The crystal structure of bis(2-chlorophenyl) disulfide, another related compound, reveals a monoclinic space group with synclinally related chlorophenyl rings, which can be useful in understanding molecular interactions and designing new materials (Mak et al., 1989).
Weak Sulfur Interactions Study : Weak sulfur interactions and hydrogen bonds in bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide derivatives influence their folding and unfolding conformation, with nitrogen protonation affecting chiral conformations in the solid state. This has implications for material design and molecular engineering (Esparza-Ruiz et al., 2007).
Synthesis of Poly(arylene sulfide)s : Thermolysis of diaryl disulfides allows for the synthesis of high molecular weight poly(phenylene sulfide) and poly(naphthylene sulfide)s. This process holds potential applications in polymerization and material sciences (Wang & Hay, 1992).
Catalyst-Free Self-Healing Elastomers : Aromatic disulfide metathesis enables the design of self-healing poly(urea–urethane) elastomers at room temperature, without the need for a catalyst or external intervention. This has significant implications for materials science and engineering (Rekondo et al., 2014).
Safety And Hazards
Bis(4-chlorophenyl) disulfide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .
properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXRXGPBFMPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SSC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061562 | |
| Record name | Disulfide, bis(4-chlorophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water; [ChemIDplus] Yellow crystalline flakes; [Alfa Aesar MSDS] | |
| Record name | Bis(p-chlorophenyl)disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3935 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000364 [mmHg] | |
| Record name | Bis(p-chlorophenyl)disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3935 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bis(4-chlorophenyl) disulfide | |
CAS RN |
1142-19-4 | |
| Record name | 4-Chlorophenyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(p-chlorophenyl)disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorophenyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(4-chlorophenyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, bis(4-chlorophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-chlorophenyl) disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(4-CHLOROPHENYL) DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMT539C7LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIS(P-CHLOROPHENYL)DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

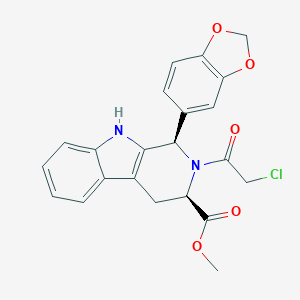
![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)

